Fmoc-D-Nva-OH
Overview
Description
Fmoc-D-Nva-OH: (N-α-Fmoc-D-norvaline) is a derivative of the amino acid norvaline, which is used as a building block in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-D-Nva-OH, also known as Fmoc-D-norvaline, is primarily used in the field of peptide synthesis . It is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
Its bioavailability would be dependent on the specific experimental conditions, including the solvents used and the specific peptide synthesis method employed .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide with the D-norvaline amino acid incorporated into it . This can be used in the study of protein function, the development of new pharmaceuticals, and in various biochemical experiments.
Action Environment
The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound . It is typically stored at a temperature between 2-30°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Nva-OH is typically synthesized through the protection of the amino group of D-norvaline with the Fmoc group. The process involves the reaction of D-norvaline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Nva-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Major Products Formed:
Deprotection: D-norvaline.
Coupling: Peptides containing D-norvaline residues.
Scientific Research Applications
Chemistry: Fmoc-D-Nva-OH is widely used in the synthesis of peptides and proteins. It serves as a building block for incorporating D-norvaline residues into peptide chains, which can enhance the stability and bioactivity of the resulting peptides .
Biology: In biological research, peptides containing D-norvaline are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as inhibitors or activators of specific biological pathways .
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays for detecting specific biomolecules .
Comparison with Similar Compounds
Fmoc-Nva-OH: The L-isomer of Fmoc-D-Nva-OH, used for incorporating L-norvaline residues into peptides.
Fmoc-D-Val-OH: Used for incorporating D-valine residues into peptides.
Fmoc-D-Nle-OH: Used for incorporating D-norleucine residues into peptides.
Uniqueness: this compound is unique due to its ability to introduce D-norvaline residues into peptides, which can enhance the stability and bioactivity of the resulting peptides. The D-isomer of norvaline can provide different structural and functional properties compared to the L-isomer, making it valuable in the design of peptide-based drugs and research tools .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373244 | |
Record name | Fmoc-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-24-6 | |
Record name | Fmoc-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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